

o-Fluoronitrobenzene: A Comprehensive Guide to Hazards and Safe Handling

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *1-Fluoro-2-nitrobenzene*

Cat. No.: *B144259*

[Get Quote](#)

Introduction: The Utility and Inherent Risks of o-Fluoronitrobenzene

o-Fluoronitrobenzene (CAS No: 1493-27-2), an isomer of the fluoronitrobenzene series, is a pivotal intermediate in modern fine chemical synthesis. Its molecular structure, featuring a nitro group ortho to a fluorine atom on a benzene ring, imparts a unique reactivity profile that is highly sought after in various industrial applications. For researchers and professionals in drug development, agrochemicals, and materials science, it serves as a critical building block for creating complex molecules. The strong electron-withdrawing nature of the nitro group, combined with the high electronegativity of the fluorine atom, activates the aromatic ring for nucleophilic substitution, making it an indispensable precursor for fluorinated Active Pharmaceutical Ingredients (APIs), herbicides, and specialty dyes.^[1]

The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, bioavailability, and binding affinity.^{[1][2]} o-Fluoronitrobenzene provides a direct route to introduce a fluorinated phenyl moiety, a common feature in many modern therapeutics. However, the very chemical properties that make this compound so valuable in synthesis also contribute to its significant physiological and chemical hazards.

This guide provides a comprehensive technical overview of the hazards associated with o-Fluoronitrobenzene and details the essential handling precautions required for its safe use in a laboratory setting. It is designed to empower researchers, scientists, and drug development

professionals with the knowledge to mitigate risks, respond effectively to emergencies, and ensure a safe operational environment.

Section 1: Hazard Analysis & Mechanistic Insights

A thorough understanding of the hazards of o-Fluoronitrobenzene is foundational to its safe handling. The risks are multifaceted, spanning acute toxicity, organ damage from chronic exposure, and chemical reactivity.

Toxicological Profile

o-Fluoronitrobenzene is classified as highly toxic via oral, dermal, and inhalation routes.^[3] Accidental exposure can lead to severe health consequences, necessitating stringent control measures.

- **Acute Toxicity:** The compound is categorized as acutely toxic.^[3] Exposure through any route—swallowing, skin contact, or breathing in vapors—can be harmful or fatal.^{[3][4]} The toxicity is a known characteristic of many nitroaromatic compounds, which can interfere with cellular respiration and cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively. This leads to cyanosis (a bluish discoloration of the skin).^[5]
- **Organ Damage:** A significant concern is the potential for damage to organs through prolonged or repeated exposure.^{[3][6][7]} The specific target organs are not always explicitly defined in all safety data sheets, but the gastrointestinal tract has been noted as a potential target.^[8]
- **Skin and Eye Irritation:** Direct contact causes serious eye irritation and skin irritation.^{[8][9]} Due to its ability to be absorbed through the skin, any dermal contact should be treated as a significant exposure event.^[5]

Physicochemical Hazards

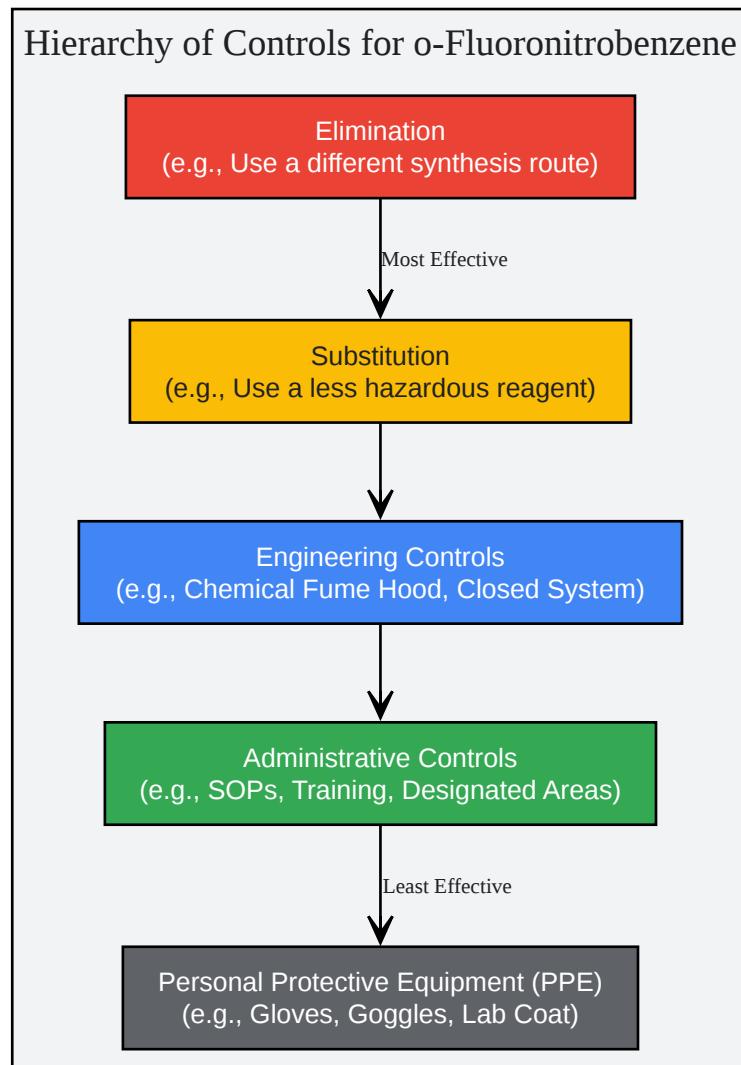
- **Combustibility:** o-Fluoronitrobenzene is a combustible liquid with a flash point ranging from 83°C to 90°C.^{[5][6]} While not highly flammable, it can form explosive mixtures with air upon intense heating.^{[3][7]} Vapors are heavier than air and may travel along the ground to distant ignition sources.^{[6][7]}

- Hazardous Decomposition: When subjected to fire or high temperatures, it decomposes to release highly toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NO_x), and hydrogen fluoride (HF).[6][8][10] The formation of HF is a particularly severe hazard, as it is extremely corrosive and toxic.

Chemical Reactivity and Incompatibilities

The reactivity of o-Fluoronitrobenzene is a key consideration for both synthesis and safety.

- Incompatible Materials: It is incompatible with strong oxidizing agents and strong bases.[4][6][8]
 - Causality with Strong Bases: The electron-withdrawing nitro group makes the aromatic ring electron-deficient, particularly at the ortho and para positions. This facilitates nucleophilic aromatic substitution, where a nucleophile (like a strong base, e.g., hydroxide or alkoxide) can displace the fluorine atom. These reactions can be highly exothermic and may proceed uncontrollably if not managed, leading to a dangerous increase in temperature and pressure.
 - Causality with Strong Oxidizing Agents: As an organic compound, it can react vigorously with strong oxidizers, posing a fire or explosion risk.


Hazard Summary Table

Hazard Classification	GHS Category	Description
Acute Toxicity, Oral	Category 3	Toxic if swallowed.[3]
Acute Toxicity, Dermal	Category 3	Toxic in contact with skin.[3]
Acute Toxicity, Inhalation	Category 3	Toxic if inhaled.[3]
Specific Target Organ Toxicity (Repeated Exposure)	Category 2	May cause damage to organs through prolonged or repeated exposure.[3][8]
Skin Corrosion/Irritation	Category 2	Causes skin irritation.[8]
Serious Eye Damage/Eye Irritation	Category 2	Causes serious eye irritation. [8]
Combustible Liquid	Category 4	Combustible liquid.[3]

Section 2: Risk Management and Safe Handling Protocols

Effective risk management is a multi-layered process, prioritizing the elimination or reduction of hazards at their source. The "Hierarchy of Controls" provides a framework for implementing robust safety measures.

Hierarchy of Controls Diagram

[Click to download full resolution via product page](#)

Caption: Hierarchy of Controls for managing chemical risks.

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source, before it can contact the worker.

- Chemical Fume Hood: All handling of o-Fluoronitrobenzene, including weighing, transferring, and use in reactions, MUST be performed inside a certified chemical fume hood.[8][9] This is critical to prevent inhalation of toxic vapors.

- Ventilation: Ensure adequate general ventilation in the laboratory to prevent the accumulation of vapors.[6][11]
- Safety Equipment: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation where the chemical is handled.[8]

Personal Protective Equipment (PPE): The Final Barrier

PPE is required for all tasks involving o-Fluoronitrobenzene, even when using engineering controls.

- Hand Protection: Handle with chemically resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected for integrity before use. Use proper glove removal technique to avoid skin contact. Contaminated gloves must be disposed of as hazardous waste.[6][7]
- Eye/Face Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield is recommended for tasks with a higher splash potential.[6][8]
- Skin and Body Protection: Wear a flame-retardant laboratory coat, long pants, and closed-toe shoes. For larger quantities or tasks with significant splash risk, a chemical-resistant apron or suit may be necessary.[8]
- Respiratory Protection: If engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors is required.[8]

Step-by-Step Protocol for Safe Laboratory Handling

This protocol outlines a standard workflow for using o-Fluoronitrobenzene in a laboratory reaction.

1. Pre-Experiment Preparation: a. Conduct a pre-task hazard assessment to identify specific risks for the planned experiment. b. Ensure the chemical fume hood is certified and functioning correctly. c. Assemble all necessary glassware and equipment within the fume hood. d. Verify that the safety shower and eyewash station are unobstructed and operational. e. Don all required PPE (lab coat, safety goggles, appropriate gloves).

2. Aliquoting and Transfer: a. Place the stock bottle of o-Fluoronitrobenzene in a secondary container within the fume hood. b. To minimize vapor release, uncap the bottle slowly. c. Use a glass syringe or a calibrated pipette to carefully measure and transfer the required volume to the reaction vessel. d. Perform all transfers over a spill tray to contain any potential drips or spills. e. Immediately and securely recap the stock bottle.

3. Reaction Setup and Execution: a. Add the o-Fluoronitrobenzene to the reaction vessel, which should already be secured in the fume hood. b. If the reaction is exothermic, ensure a proper cooling system (e.g., ice bath) is in place before adding the reagent. c. Keep the fume hood sash at the lowest practical height throughout the experiment.

4. Post-Reaction Work-up and Decontamination: a. Quench the reaction carefully according to the established procedure. Be mindful of potential incompatibilities during this step. b. Clean any contaminated glassware within the fume hood. Rinse with an appropriate solvent (e.g., acetone) into a designated hazardous waste container. c. Wipe down the work surface inside the fume hood with an appropriate solvent and decontaminating solution.

5. Waste Disposal: a. All waste materials, including excess reagent, reaction mixtures, contaminated solvents, and disposable materials (gloves, paper towels), must be collected in a clearly labeled, sealed hazardous waste container. b. Follow all institutional and local regulations for hazardous waste disposal.[\[3\]](#)[\[12\]](#)

Section 3: Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

Exposure Response

- Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[\[3\]](#)[\[9\]](#)[\[10\]](#)
- Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[\[3\]](#)[\[4\]](#)[\[10\]](#)

- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[3]
- Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [5][6][10]

Note for First Aiders: Protect yourself first. Ensure the scene is safe before attempting a rescue. Be aware of the material involved and take precautions to prevent self-contamination.[3][4][7]

Accidental Release Measures

- Small Spills (in a fume hood): a. Ensure adequate ventilation. b. Absorb the spill with an inert, non-combustible material like vermiculite or sand. c. Collect the absorbent material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[5] d. Decontaminate the area with soap and water.
- Large Spills: a. Evacuate all non-essential personnel from the area.[6] b. Remove all sources of ignition.[6] c. Alert your institution's emergency response team immediately. d. Do not attempt to clean up a large spill without proper training and equipment. Prevent the spill from entering drains or waterways.[3][7][11]

Section 4: Storage and Disposal

Proper storage and disposal are final, critical steps in the chemical's lifecycle.

Storage Conditions

- Store in a cool, dry, and well-ventilated area away from direct sunlight and heat.[6][8]
- Keep containers tightly closed when not in use.[6][8]
- Store away from incompatible materials, particularly strong bases and oxidizing agents.[6][8][13]
- The storage area should be secured and accessible only to authorized personnel.[7][14]

Disposal

- o-Fluoronitrobenzene and any materials contaminated with it are considered hazardous waste.
- Disposal must be handled by a licensed disposal company. This material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[12]
- Do not dispose of it down the drain or in general waste.[3] All disposal practices must comply with federal, state, and local regulations.

References

- Fluoronitrobenzene Series. Sparrow Chemical.
- SAFETY DATA SHEET - 1-Fluoro-3-nitrobenzene. Sigma-Aldrich.
- SAFETY DATA SHEET - 1-Fluoro-4-nitrobenzene. Fisher Scientific.
- SAFETY DATA SHEET - 1-Fluoro-4-nitrobenzene, 99%. Acros Organics.
- MATERIAL SAFETY DATA SHEET - 1-FLUORO-4-NITRO BENZENE. CDH Fine Chemical.
- SAFETY DATA SHEET - 2,5-Dibromo-4-fluoronitrobenzene. Chem Service.
- SAFETY DATA SHEET - 1-Fluoro-4-nitrobenzene. Avocado Research Chemicals Ltd.
- Material Safety Data Sheet - 1-Fluoro-4-nitrobenzene, 99%. Cole-Parmer.
- SAFETY DATA SHEET - 3-Fluoronitrobenzene. TCI Chemicals.
- SAFETY DATA SHEET - 2-Fluoronitrobenzene. Thermo Fisher Scientific.
- 4-Fluoronitrobenzene - Safety D
- SAFETY DATA SHEET - 2-Fluoronitrobenzene. Fisher Scientific.
- SAFETY DATA SHEET - 2-Fluoronitrobenzene. Sigma-Aldrich.
- Incompatible chemicals. University of Cambridge Department of Engineering Health & Safety.
- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. sparrow-chemical.com [sparrow-chemical.com]
- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. fishersci.com [fishersci.com]
- 11. cdn.chemservice.com [cdn.chemservice.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. Incompatible chemicals | Department of Engineering Health & Safety [safety.eng.cam.ac.uk]
- 14. tcichemicals.com [tcichemicals.com]
- To cite this document: BenchChem. [o-Fluoronitrobenzene: A Comprehensive Guide to Hazards and Safe Handling]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b144259#key-hazards-and-handling-precautions-for-o-fluoronitrobenzene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com